

BMS-191095 hydrochloride and its effect on cellular respiration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-191095 hydrochloride

Cat. No.: B3340025

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Technical Support Center: BMS-191095 Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **BMS-191095 hydrochloride**, focusing on its effects on cellular respiration.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **BMS-191095 hydrochloride**?

A1: **BMS-191095 hydrochloride** is a selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels.^{[1][2][3][4][5]} Its primary effect is to increase potassium ion influx into the mitochondrial matrix, leading to mitochondrial depolarization.^{[1][4]} This action is linked to its neuroprotective and cardioprotective effects, particularly in the context of ischemia-reperfusion injury.^{[1][3][5][6]}

Q2: What are the expected effects of BMS-191095 on mitochondrial membrane potential?

A2: BMS-191095 is expected to cause a dose-dependent depolarization of the mitochondrial membrane.^{[1][4]} This is a direct consequence of its function as a mitoKATP channel opener.

Q3: Does **BMS-191095 hydrochloride** affect reactive oxygen species (ROS) production?

A3: Unlike some other mitoKATP channel openers such as diazoxide, BMS-191095 has been shown to not increase the production of reactive oxygen species (ROS) in isolated mitochondria.^[4] In fact, in preconditioned neurons, it has been observed to abolish glutamate-induced free-radical production.^[1]

Q4: Is BMS-191095 selective for mitochondrial KATP channels?

A4: Yes, BMS-191095 is reported to be highly selective for mitochondrial KATP channels over sarcolemmal KATP channels.^{[3][5][6]} This selectivity means it has minimal effects on hemodynamic parameters like blood pressure and does not significantly alter the cardiac action potential, which are effects associated with non-selective KATP channel openers.^{[3][5][6]}

Q5: What are appropriate antagonists to block the effects of BMS-191095?

A5: The effects of BMS-191095 can be inhibited by the selective mitoKATP channel antagonist 5-hydroxydecanoate (5-HD) and the non-selective KATP channel blocker glibenclamide.^{[4][5][7]}

Troubleshooting Guides

Problem 1: No observable change in cellular oxygen consumption rate (OCR) after treatment with BMS-191095.

- Possible Cause 1: Suboptimal Compound Concentration. The effective concentration of BMS-191095 can be cell-type dependent.
 - Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations used in the literature for observing effects range from nanomolar to micromolar.^{[5][7]}
- Possible Cause 2: Cell Health and Density. Unhealthy or improperly seeded cells may not respond robustly.
 - Solution: Ensure cells are healthy, have a high viability (>95%), and are seeded at the optimal density for your assay plate.

- Possible Cause 3: Inappropriate Assay Conditions. The assay medium and timing of measurements are critical.
 - Solution: Ensure the assay medium supports cellular respiration and that measurements are taken at appropriate time points after compound addition to capture the desired effect.

Problem 2: Unexpected decrease in cell viability after treatment.

- Possible Cause 1: Off-target effects at high concentrations. While selective, very high concentrations of any compound can lead to off-target toxicity.
 - Solution: Lower the concentration of BMS-191095 to within the recommended range for mitoKATP channel opening. Review literature for concentrations found to be protective rather than cytotoxic.
- Possible Cause 2: Solvent Toxicity. The solvent used to dissolve BMS-191095 (e.g., DMSO) may be causing toxicity.
 - Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell type (typically <0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity.

Problem 3: Variability in mitochondrial membrane potential measurements.

- Possible Cause 1: Inconsistent Dye Loading. Fluorescent dyes used to measure mitochondrial membrane potential (e.g., TMRM, JC-1) can have variable uptake.
 - Solution: Optimize dye concentration and incubation time. Ensure consistent washing steps to remove excess dye. Use a plate reader or flow cytometer for quantitative analysis of a large cell population to average out single-cell variations.
- Possible Cause 2: Fluctuation in Cell Health. Differences in cell health across wells can lead to variability.
 - Solution: Ensure even cell seeding and monitor for any edge effects on the plate.

Quantitative Data Summary

Parameter	Value	Cell/Tissue Type	Reference
IC50 for Collagen-Induced Platelet Aggregation	63.9 μ M	Human Platelets	[7]
IC50 for Thrombin-Induced Platelet Aggregation	104.8 μ M	Human Platelets	[7]
EC25 for Onset of Ischemic Contracture	1.5 μ M	Isolated Rat Hearts	[5]
K1/2 for Opening Cardiac Mitochondrial KATP	83 nM	Cardiac Mitochondria	[5]
Effective Plasma Concentration for Cardioprotection	0.3 - 1.0 μ M	Anesthetized Dogs	[6]

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Membrane Potential

This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential.

- **Cell Seeding:** Seed cells in a 96-well black, clear-bottom plate at a density appropriate for achieving 80-90% confluency on the day of the experiment.
- **Compound Preparation:** Prepare a stock solution of **BMS-191095 hydrochloride** in an appropriate solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations. Also, prepare a stock solution of a positive control for depolarization (e.g., FCCP) and an antagonist (e.g., 5-HD).
- **TMRM Staining:** Prepare a working solution of TMRM in your assay buffer (e.g., 20-100 nM). Remove the cell culture medium and add the TMRM solution to each well. Incubate for 30-45 minutes at 37°C, protected from light.

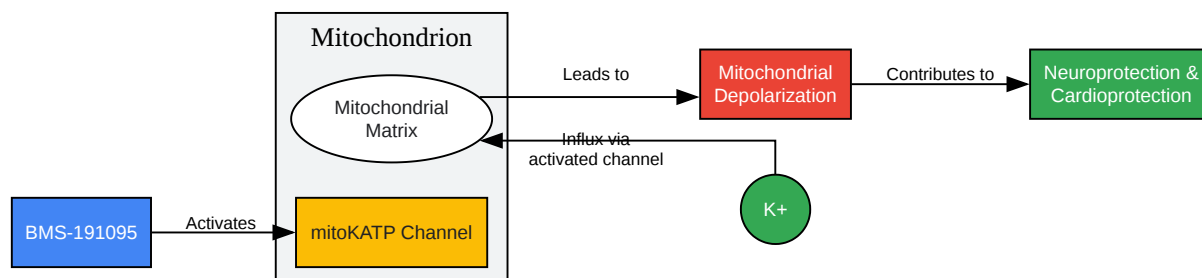
- **Compound Addition:** After incubation, add the prepared dilutions of BMS-191095, 5-HD (for antagonist experiments), FCCP, and a vehicle control to the respective wells.
- **Fluorescence Measurement:** Immediately begin measuring fluorescence using a plate reader with excitation/emission wavelengths appropriate for TMRM (e.g., Ex/Em ~548/573 nm). Read the plate kinetically for a desired period (e.g., every 2 minutes for 1-2 hours) to observe the depolarization event.
- **Data Analysis:** Normalize the fluorescence readings to the baseline (before compound addition). A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Protocol 2: Measurement of Cellular Oxygen Consumption Rate (OCR)

This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure OCR.

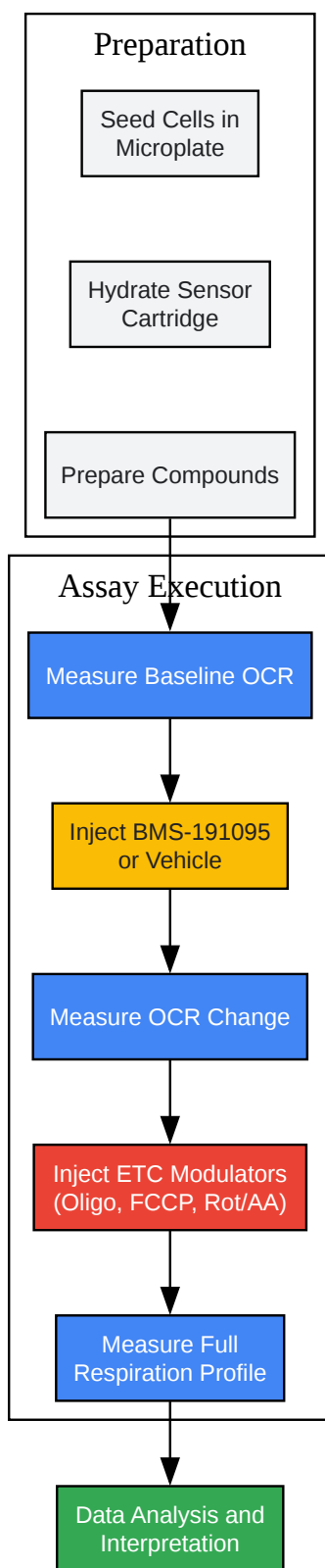
- **Cell Seeding:** Seed cells in the specialized microplate for the extracellular flux analyzer and allow them to adhere and grow.
- **Compound Preparation:** Prepare stock solutions of BMS-191095, an antagonist (5-HD), and modulators of the electron transport chain (e.g., oligomycin, FCCP, rotenone/antimycin A) in the assay medium.
- **Assay Setup:** A day after seeding, replace the growth medium with the assay medium and incubate the cells in a CO₂-free incubator for 1 hour prior to the assay. Load the prepared compounds into the injection ports of the sensor cartridge.
- **OCR Measurement:** Place the cell plate in the analyzer and begin the assay. Establish a baseline OCR, then sequentially inject BMS-191095 (or vehicle). In some experiments, you may inject an antagonist prior to BMS-191095. Following the treatment, inject oligomycin, FCCP, and rotenone/antimycin A to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
- **Data Analysis:** The instrument's software will calculate the OCR at different stages of the experiment. Analyze the change in basal respiration after the addition of BMS-191095 compared to the vehicle control.

Visualizations



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Caption: Mechanism of action for **BMS-191095 hydrochloride**.



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Caption: Experimental workflow for measuring OCR with BMS-191095.

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- To cite this document: BenchChem. [BMS-191095 hydrochloride and its effect on cellular respiration]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3340025#bms-191095-hydrochloride-and-its-effect-on-cellular-respiration\]](https://www.benchchem.com/product/b3340025#bms-191095-hydrochloride-and-its-effect-on-cellular-respiration)

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